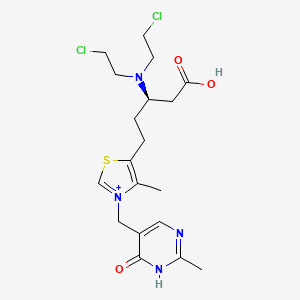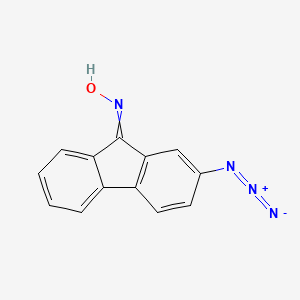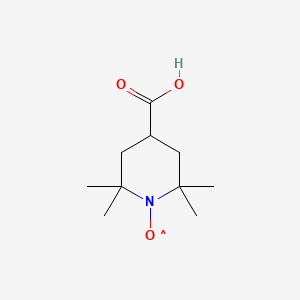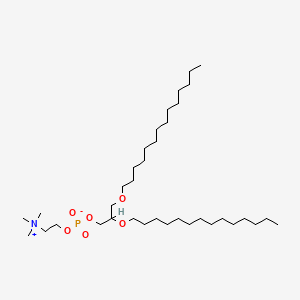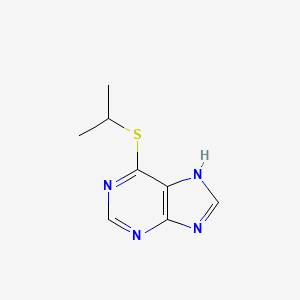
6-(Isopropylthio)purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Isopropylthio)purine is a thiopurine.
Scientific Research Applications
Purine Analogues in Chemotherapy
Research on purine analogs, including 6-(Isopropylthio)purine, has contributed significantly to chemotherapy. These analogs have been instrumental in developing drugs for acute leukemia, highlighting their role in cancer treatment. For instance, 6-mercaptopurine, a closely related compound, is widely used in leukemia treatment and for inflammatory diseases like Crohn's disease (Elion, 1989), (Ordentlich et al., 2003).
Metabolic Fate Studies
Studies on 6-mercaptopurine, a compound similar to 6-(Isopropylthio)purine, have revealed insights into its metabolic fate. For instance, investigations on how long the drug remains in the body, the metabolic products formed, and its incorporation into nucleic acids have been significant (Elion et al., 1954).
Cytokinins and Growth Regulation
Purine derivatives are also crucial in the study of cytokinins, which are involved in promoting growth and regulating organ formation in plants. The activity of these compounds varies based on their chemical structure, demonstrating the importance of purine analogs in agricultural and biological research (Skoog et al., 1967).
Purine-Directed C-H Activation
The use of purine as a directing group for C-H bond activation in 6-arylpurines illustrates its potential in organic synthesis, providing a new strategy for modifying 6-arylpurine derivatives, which are key components in nucleoside drugs (Guo et al., 2011).
properties
CAS RN |
5443-87-8 |
|---|---|
Product Name |
6-(Isopropylthio)purine |
Molecular Formula |
C8H10N4S |
Molecular Weight |
194.26 g/mol |
IUPAC Name |
6-propan-2-ylsulfanyl-7H-purine |
InChI |
InChI=1S/C8H10N4S/c1-5(2)13-8-6-7(10-3-9-6)11-4-12-8/h3-5H,1-2H3,(H,9,10,11,12) |
InChI Key |
AKRVBASKTIDYRB-UHFFFAOYSA-N |
SMILES |
CC(C)SC1=NC=NC2=C1NC=N2 |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1NC=N2 |
Other CAS RN |
5443-87-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetic acid [3-oxo-2-(trifluoromethyl)-4H-1,4-benzoxazin-2-yl] ester](/img/structure/B1229878.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-diethoxy-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1229879.png)



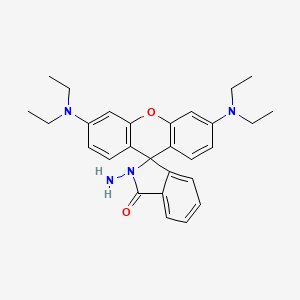
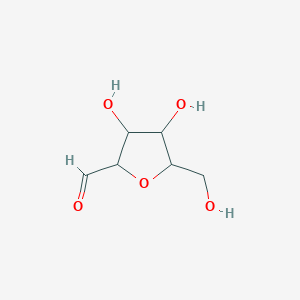

![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)

